9-methylidenefluorene

Catalog No.
S1497976
CAS No.
4425-82-5
M.F
C14H10
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-methylidenefluorene

CAS Number

4425-82-5

Product Name

9-methylidenefluorene

IUPAC Name

9-methylidenefluorene

Molecular Formula

C14H10

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C14H10/c1-10-11-6-2-4-8-13(11)14-9-5-3-7-12(10)14/h2-9H,1H2

InChI Key

ZYASLTYCYTYKFC-UHFFFAOYSA-N

SMILES

C=C1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

1,2:3,4-Dibenzofulvene; 9-Methylene-9H-fluorene; 9-Methylenefluorene; Dibenzfulvene; Dibenzofulvene; Fluorenylidenemethane

Canonical SMILES

C=C1C2=CC=CC=C2C3=CC=CC=C13

Monomer for Fluorescent Polymers:

9-Methylene-9H-fluorene, also known as dibenzofulvene (DBF), is a valuable monomer used in the synthesis of fluorescent polymers. These polymers have π-conjugated structures, which allow them to absorb and emit light efficiently. [] This property makes them applicable in various research fields, including:

  • Organic light-emitting diodes (OLEDs): DBF-based polymers are being investigated for their potential application in OLEDs due to their efficient light emission and tunable properties. []
  • Solar cells: Researchers are exploring DBF-containing polymers for their ability to harvest light and convert it into electricity in solar cells. []
  • Sensors: DBF-based polymers are being developed for use in sensors due to their ability to respond to specific stimuli by changing their fluorescence properties. []

Other Research Applications:

Beyond its role as a monomer, 9-Methylene-9H-fluorene finds applications in other areas of scientific research:

  • Biomedical research: DBF has been used as a fluorescent probe for hydroxyl groups in biological molecules. []
  • Organic chemistry: DBF serves as a reactive intermediate in various organic reactions. []

9-Methylidenefluorene, also known as dibenzofulvene, is a polycyclic aromatic hydrocarbon characterized by its chemical formula C14H10C_{14}H_{10} and a unique structure that includes a methylene bridge connecting two fluorene units. This compound is notable for its fluorescent properties and serves as an important intermediate in organic synthesis, particularly in the context of Fmoc (9-fluorenylmethoxycarbonyl) group deprotection reactions. The compound appears as a solid with an off-white to pale beige color and has a melting point ranging from 46 to 48 °C and a boiling point of approximately 305.9 °C .

As a PAH, DBF might exhibit some hazardous properties:

  • Potential Carcinogenicity: PAHs are generally considered potential carcinogens due to their ability to interact with DNA []. However, specific carcinogenicity data for DBF is lacking and requires further research.
  • Flammability: DBF is likely flammable due to its hydrocarbon structure.

Research indicates that 9-methylidenefluorene may possess biological activities, particularly as a fluorescent probe for detecting hydroxyl groups in vitro. Its unique structure allows it to interact with biological molecules, suggesting potential applications in biochemical assays and drug development . Additionally, it has been shown to exhibit mutagenic properties in specific bacterial strains, indicating a need for caution regarding its biological effects .

The synthesis of 9-methylidenefluorene typically involves the following methods:

  • From 9-Hydroxymethylfluorene: A common approach is treating 9-hydroxymethylfluorene with a strong base, which facilitates the formation of the methylene bridge.
  • Polymerization: The compound can also be synthesized through polymerization processes that yield π-stacked polymers, enhancing its utility in material science .

9-Methylidenefluorene has several applications across various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic compounds.
  • Fluorescent Probes: Its ability to emit fluorescence makes it useful for detecting hydroxyl groups in biological samples.
  • Polymer Production: It plays a role in the production of polymers and dyes due to its chemical reactivity .

Several compounds share structural similarities with 9-methylidenefluorene, each exhibiting unique properties:

Compound NameStructure TypeKey Characteristics
FluoreneParent compoundLacks the methylene group; simpler structure
FluorenoneOxidized derivative of fluoreneContains a carbonyl group; different reactivity
9-FluorenemethanolHydroxylated derivativeFeatures a hydroxyl group; used in different applications

Uniqueness: The presence of the methylene group in 9-methylidenefluorene imparts distinct chemical reactivity and fluorescence properties compared to its analogs. This makes it particularly valuable in organic synthesis and material science applications .

XLogP3

3.7

UNII

9299E1P3CC

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

4425-82-5

Wikipedia

9-methylene-9H-fluorene

Dates

Modify: 2023-08-15

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